(2Z)-1,7,7-trimethyl-N-(prop-2-yn-1-yloxy)bicyclo[2.2.1]heptan-2-imine
Overview
Description
The compound “(2Z)-1,7,7-trimethyl-N-(prop-2-yn-1-yloxy)bicyclo[2.2.1]heptan-2-imine” is a complex organic molecule. It contains a bicyclo[2.2.1]heptane core, which is a type of cycloalkane with two bridgehead carbons and a seven-membered ring . This core is substituted with a trimethyl group, an imine functional group, and a prop-2-yn-1-yloxy group.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the bicyclic heptane ring system, with the various substituents adding complexity to the structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the imine and alkyne functional groups. The imine could undergo hydrolysis to form a carbonyl and an amine, while the alkyne could participate in addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For instance, the presence of an imine could impact its polarity .Scientific Research Applications
Multigram-Scale Synthesis of Nitro-Imine Derivatives
- A study by Silva et al. (2020) outlines a simple multigram-scale procedure for preparing a nitro-imine derivative using classical methods and ultrasound irradiation from Camphor. This intermediate is valuable for preparing substances with potential anticonvulsant, hypoglycemic, anti-inflammatory, antimicrobial, and antiviral activities. It can also be transformed into a range of derivatives for use in inorganic chemistry (Silva, Araújo, Moraes, & Souza, 2020).
Chiral Camphor-Based Amino Alcohols
- Olubanwo et al. (2018) describe the synthesis of camphor-based amino alcohols and aminodiols, which have been used as ligands in enantioselective additions to aldehydes (Olubanwo, Golen, Rheingold, & Nevalainen, 2018).
Synthesis of Bicyclo[2.2.1]heptane Derivatives
- Aboul-Enein et al. (2006) synthesized derivatives from (1,7,7-trimethyl-bicyclo[2.2.1]hept-2-ylideneamino)-acetic acid methyl esters. These compounds displayed significant anticonvulsant, hypoglycemic, and anti-inflammatory potential (Aboul-Enein, El-Azzouny, Maklad, Sokeirik, & Safwat, 2006).
Enantioselective Oxidations with Oxaziridines
- Davis et al. (1992) reported on the synthesis and enantioselective oxidations of [(8,8-dihalocamphoryl)sulfonyl]oxaziridines, which showed high enantioselectivities in the asymmetric oxidation of sulfides and hydroxylation of enolates (Davis, Weismiller, Murphy, Reddy, & Chen, 1992).
Gas Phase Reaction of Hydroxyl Radical
- Coeur et al. (1999) studied the gas-phase reaction of bornyl acetate with hydroxyl radicals, identifying degradation products and their formation yields (Coeur, Jacob, & Foster, 1999).
Properties
IUPAC Name |
1,7,7-trimethyl-N-prop-2-ynoxybicyclo[2.2.1]heptan-2-imine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-5-8-15-14-11-9-10-6-7-13(11,4)12(10,2)3/h1,10H,6-9H2,2-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYOCQKYEVIJALB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=NOCC#C)C2)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301016586 | |
Record name | Heptopargil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301016586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73886-28-9 | |
Record name | Heptopargil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73886-28-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Heptopargil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301016586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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